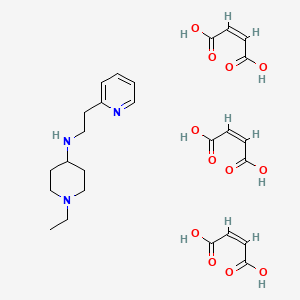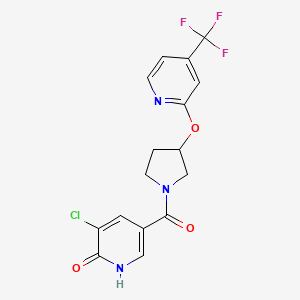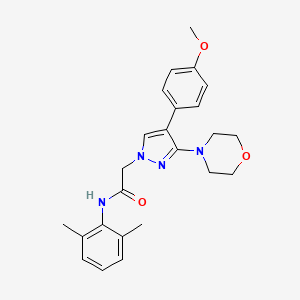![molecular formula C20H21N3O4 B2537589 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea CAS No. 895416-14-5](/img/structure/B2537589.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin moiety, a pyrrolidinone moiety, and a phenylurea moiety. The dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that contains a benzene ring fused to a dioxin ring . Pyrrolidinone is a five-membered lactam (a cyclic amide) and phenylurea is a type of urea containing a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from the appropriate precursors for each of the three moieties. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin moiety would likely contribute to the planarity of the molecule, while the pyrrolidinone and phenylurea moieties could introduce some degree of non-planarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone moiety could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could enhance its solubility in polar solvents .科学的研究の応用
Inhibitory Mechanisms and Synthesis
One study highlights the synthesis and evaluation of derivatives, including compounds related to "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," for their inhibitory action against specific enzymes or biological processes. For instance, Isatin 1,2,3-triazoles, structurally related to the given compound, demonstrated potent inhibitory effects against caspase-3, suggesting potential applications in therapeutic interventions for diseases involving apoptosis (Yang Jiang & Trond Vidar Hansen, 2011).
Antibacterial and Antifungal Activities
Another area of research involves the synthesis and pharmacological evaluation of novel derivatives for antimicrobial activities. A study synthesized and characterized new series of derivatives, revealing significant antibacterial and antifungal effects against various microorganisms, indicating the compound's utility in developing new antimicrobial agents (M. Suresh, P. Lavanya, & C. Rao, 2016).
Antioxidant Properties
The antioxidant capabilities of derivatives have also been investigated. Research focusing on oxidized flavonoid derivatives, related to the structure and reactive nature of "3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea," has contributed to understanding the scavenging mechanisms of reactive oxygen species (ROS), with implications for designing antioxidants based on these structural motifs (V. Krishnamachari, L. Levine, & P. Paré, 2002).
Synthetic Methodologies
Synthesis and characterization of compounds with structural similarities to the given chemical have facilitated advancements in chemical synthesis methodologies. One study describes the synthesis of 2,3-dihydrobenzo[1,4]dioxine and derivatives through a tandem palladium-catalyzed process, showcasing novel routes for constructing complex molecules that could be applied to a wide range of chemical synthesis challenges (B. Gabriele et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h2-8,12,14H,9-11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQQFYABNECLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

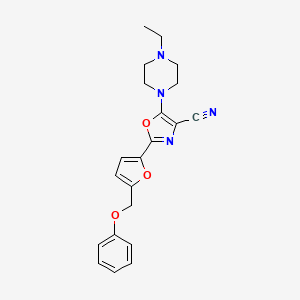
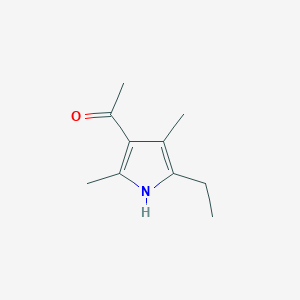
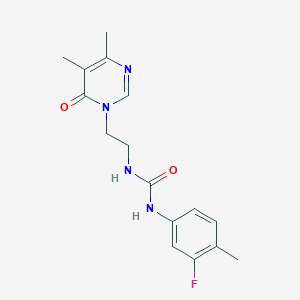
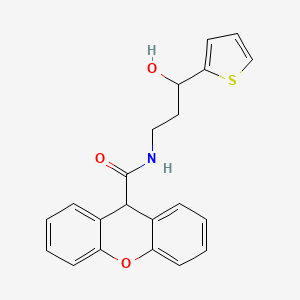
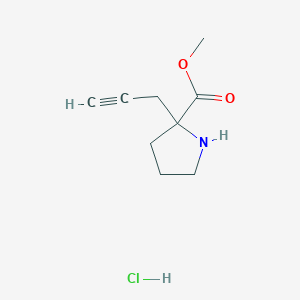
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
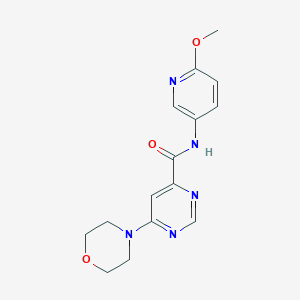
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)

